molecular formula C14H13Cl2N3O4S B5242412 4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide

4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide

Cat. No.: B5242412
M. Wt: 390.2 g/mol
InChI Key: WOSHEVQMDVEYBE-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes chloro, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with 2-chloro-6-nitroaniline in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, metal catalysts, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and nitroaromatic compounds, such as:

  • 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide
  • 4-chloro-N-{2-[(2-chloro-5-nitrophenyl)amino]ethyl}benzenesulfonamide
  • 4-chloro-N-{2-[(2-chloro-3-nitrophenyl)amino]ethyl}benzenesulfonamide

Uniqueness

The uniqueness of 4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[2-(2-chloro-6-nitroanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4S/c15-10-4-6-11(7-5-10)24(22,23)18-9-8-17-14-12(16)2-1-3-13(14)19(20)21/h1-7,17-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSHEVQMDVEYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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